N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a triazole ring, and a sulfamoyl group
Mechanism of Action
Target of Action
The compound, also known as N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, is a derivative of 1,2,3-triazoles and piperidines . Both 1,2,3-triazoles and piperidines are important synthetic fragments for designing drugs 1,2,3-triazoles are known to have broad applications in drug discovery , and piperidine-containing compounds are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that the anticancer activity of 1,2,3-triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Biochemical Pathways
1,2,3-triazoles and piperidines are known to interact with various biochemical pathways due to their broad applications in pharmaceuticals .
Result of Action
1,2,3-triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with dimethylsulfamoyl chloride under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes.
Coupling of Intermediates: The final step involves coupling the piperidine and triazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Drug Discovery: The compound serves as a lead compound in the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
Uniqueness
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its combination of a piperidine ring, a triazole ring, and a sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O3S/c1-16(2)22(20,21)18-6-4-10(5-7-18)8-13-12(19)11-9-17(3)15-14-11/h9-10H,4-8H2,1-3H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYPJIKHINJTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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